molecular formula C19H17BrN2OS B384588 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione CAS No. 618396-57-9

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No.: B384588
CAS No.: 618396-57-9
M. Wt: 401.3g/mol
InChI Key: OWJHDWXSKMHXNX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a complex organic compound that features a quinazoline core structure substituted with a bromophenyl group and a furylmethyl group

Preparation Methods

The synthesis of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Furylmethyl Group: The furylmethyl group is attached through a coupling reaction, such as a Friedel-Crafts alkylation, using a furylmethyl halide and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is also investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be compared with other similar compounds, such as:

    2-(4-bromophenyl)-1-(2-furylmethyl)-quinazoline: This compound lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.

    2-(4-bromophenyl)-1-(2-furylmethyl)-4(1H)-quinazolinone: The presence of a carbonyl group in the quinazolinone structure can influence its electronic properties and interactions with biological targets.

    2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydroquinazoline:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJHDWXSKMHXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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